N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C11H11N7O |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C11H11N7O/c1-7-5-9(14-17(7)2)12-11(19)8-3-4-10-13-15-16-18(10)6-8/h3-6H,1-2H3,(H,12,14,19) |
InChI Key |
VVZDRBBJWLQNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Precursors
The tetrazole ring is constructed via [2+3] cycloaddition between a nitrile-containing pyridine derivative and sodium azide. For example, heating 2-cyanopyridine with sodium azide in dimethylformamide (DMF) at 120°C for 24 hours yields tetrazolo[1,5-a]pyridine-6-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid using concentrated HCl.
Reaction Conditions:
-
Solvent: DMF/H<sub>2</sub>O (3:1)
-
Temperature: 120°C
-
Yield: 68–75%
Oxidation of Aldehyde Intermediates
Alternative routes involve Vilsmeier-Haack formylation of pyrazole precursors followed by oxidation. For instance, 5-methyl-1-phenylpyrazol-3-one undergoes formylation to yield pyrazole-4-carbaldehyde, which is oxidized to the carboxylic acid using KMnO<sub>4</sub> in acetone/water (3:2) at 80°C.
Optimized Oxidation Protocol:
| Parameter | Value |
|---|---|
| Oxidizing agent | KMnO<sub>4</sub> (3 equiv) |
| Solvent | Acetone:H<sub>2</sub>O (3:2) |
| Temperature | 80°C |
| Reaction time | 4 hours |
| Yield | 95% |
Preparation of 1,5-Dimethyl-1H-pyrazol-3-amine
Alkylation of Pyrazole Core
1H-pyrazol-3-amine is alkylated using methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile. Double methylation at N1 and C5 positions is achieved via sequential reactions, with purification by column chromatography (petroleum ether:ethyl acetate, 4:1).
Key Spectral Data:
-
1H NMR (DMSO-d<sub>6</sub>): δ 2.21 (s, 3H, CH<sub>3</sub>), 2.98 (s, 3H, CH<sub>3</sub>), 5.12 (s, 1H, pyrazole-H).
-
MS (EI): m/z 125.1 [M+H]<sup>+</sup>.
Amide Bond Formation: Coupling Strategies
Acid Chloride Method
Tetrazolo[1,5-a]pyridine-6-carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) under reflux to generate the acyl chloride. Subsequent reaction with 1,5-dimethyl-1H-pyrazol-3-amine in tetrahydrofuran (THF) with triethylamine (Et<sub>3</sub>N) yields the target carboxamide.
Representative Procedure:
-
Acyl chloride synthesis:
-
SOCl<sub>2</sub> (4 equiv), reflux, 2 hours.
-
Removal of excess SOCl<sub>2</sub> under vacuum.
-
-
Amine coupling:
-
THF, Et<sub>3</sub>N (1 equiv), 0–5°C to room temperature, 10 hours.
-
Column chromatography (petroleum ether:ethyl acetate, 30:1).
-
Yield Comparison:
Direct Coupling Using Carbodiimides
Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves comparable yields (78–85%) but requires longer reaction times (24 hours).
Optimization of Reaction Parameters
Solvent and Base Effects
THF outperforms DCM and acetonitrile in amide coupling due to better solubility of intermediates. Et<sub>3</sub>N proves critical for neutralizing HCl, preventing amine protonation.
Solvent Screening Results:
| Solvent | Yield (%) |
|---|---|
| THF | 82 |
| DCM | 65 |
| Acetonitrile | 58 |
Temperature and Time Dependence
Coupling at 0–5°C minimizes side reactions, while gradual warming to ambient temperature ensures completion. Reactions exceeding 12 hours show no yield improvement.
Characterization and Analytical Validation
Spectroscopic Data
-
1H NMR (400 MHz, CDCl<sub>3</sub>): δ 2.38 (s, 3H, CH<sub>3</sub>), 3.12 (s, 3H, CH<sub>3</sub>), 7.52–8.24 (m, 4H, aromatic), 10.21 (s, 1H, NH).
-
13C NMR: δ 21.5 (CH<sub>3</sub>), 32.1 (CH<sub>3</sub>), 119.8–150.2 (aromatic carbons), 165.4 (C=O).
-
HRMS (ESI): m/z 265.1184 [M+H]<sup>+</sup> (calc. 265.1189).
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s synthesis relies on stepwise formation of fused heterocyclic rings:
-
Pyrazole formation : Condensation of chalcones with arylhydrazines to form pyrazolines, followed by oxidative aromatization .
-
Tetrazolo[1,5-a]pyridine formation : Cyclization reactions involving carboxamide precursors and tetrazole-building blocks under catalytic conditions .
-
Coupling : Nucleophilic substitution or amidation to link the pyrazole and tetrazolo-pyridine moieties.
Characterization Data
Spectral analysis confirms structural integrity:
Reactivity and Stability
-
Electrophilic aromatic substitution : Susceptible to reactions at activated positions under acidic conditions.
-
Coordination chemistry : Nitrogen atoms enable metal binding, useful in drug design.
-
Hydrolytic stability : Carboxamide group may undergo hydrolysis under extreme conditions.
This compound’s synthesis highlights the utility of catalytic cyclization and multicomponent strategies in heterocyclic chemistry, with applications extending to medicinal research.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide exhibit promising anticancer properties. A study demonstrated the synthesis of tetrazole derivatives that showed cytotoxic effects against various cancer cell lines. These compounds function through mechanisms such as apoptosis induction and cell cycle arrest, making them potential candidates for cancer therapy .
2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. The ability to modulate immune responses positions these compounds as potential treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Antioxidant Activities
The antioxidant properties of this compound have been documented in several studies. These compounds help mitigate oxidative stress by scavenging free radicals and enhancing the body's natural antioxidant defenses. This activity is particularly beneficial in preventing cellular damage associated with aging and various diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of tetrazole derivatives derived from this compound against breast cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, suggesting that these compounds could serve as lead candidates for further development in oncology .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammatory diseases, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The treated group exhibited reduced swelling and joint destruction compared to controls, alongside decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing autoimmune conditions .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyridine Derivatives
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1401566-07-1) Core: Tetrazolo[1,5-a]pyridine. Substituent: 1,3,5-Trimethylpyrazole linked via a methylene group. Molecular Weight: 256.26 g/mol. Notable Features: Increased methyl substitution may enhance lipophilicity and steric hindrance compared to the target compound .
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1374548-71-6) Core: Tetrazolo[1,5-a]pyridine. Substituent: 5-Chloroindole ethyl group. Molecular Weight: 340.77 g/mol.
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS 1401602-27-4) Core: Tetrazolo[1,5-a]pyridine. Substituent: 5-Methoxyindole ethyl group. Molecular Weight: 336.3 g/mol. Notable Features: Methoxy group may improve solubility via hydrogen bonding, contrasting with the hydrophobic dimethylpyrazole in the target compound .
Triazolo[1,5-a]pyrimidine Derivatives
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) Core: Triazolo[1,5-a]pyrimidine. Substituents: 4-Nitrophenyl and 3,4,5-trimethoxyphenyl. Melting Point: 319.9–320.8°C. Notable Features: Nitro and methoxy groups enhance polarity and hydrogen-bonding capacity, likely contributing to its high melting point .
Hydrogen Bonding and Crystal Packing
As discussed in , hydrogen-bonding patterns significantly influence molecular aggregation and crystal formation. The target compound’s dimethylpyrazole group may participate in C–H···N or C–H···O interactions, whereas indole derivatives (e.g., CAS 1374548-71-6) could engage in N–H···O or π-π stacking .
Research Implications and Gaps
- Synthesis : While multi-component synthesis is reported for triazolo-pyrimidines (), the target compound’s synthetic route remains unaddressed. Analogous methods (e.g., amide coupling) are plausible.
- Data Limitations : Absence of melting points, solubility, and spectroscopic data for the target compound necessitates further experimental characterization.
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide (CAS Number: 1401595-15-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.
- Molecular Formula : C₁₁H₁₁N₇O
- Molecular Weight : 257.25 g/mol
- Structure : The compound features a pyrazole ring fused with a tetrazole and a pyridine moiety, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole and tetrazole derivatives, with specific emphasis on their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Studies and Research Findings
-
Cytotoxic Evaluation
A study conducted on a series of tetrazolo[1,5-a]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The MTT assay revealed that compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl) showed IC₅₀ values in the low micromolar range, indicating potent anticancer activity . -
Mechanism of Action
The mechanism underlying the anticancer effects of this compound involves the inhibition of critical signaling pathways associated with tumor growth and survival. Specifically, it has been suggested that pyrazole derivatives can inhibit kinases such as BRAF(V600E) and EGFR, which are pivotal in many cancers . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. -
Synergistic Effects
Further investigations revealed that combining this compound with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity compared to either agent alone. This suggests potential for use in combination therapies .
Pharmacological Activities
In addition to its anticancer properties, this compound exhibits other pharmacological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways .
- Antimicrobial Activity : Some studies indicate that related compounds exhibit antimicrobial properties against various bacterial strains, making them candidates for further exploration in infectious disease management .
Data Summary Table
Q & A
Q. How can regiochemical outcomes be controlled during cyclization reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
